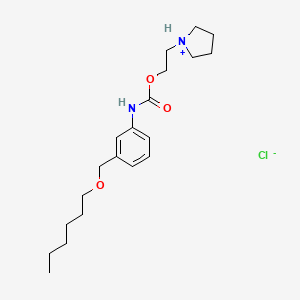

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Übersicht

Beschreibung

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a bioactive chemical compound with the molecular formula C20H33Cl and a molecular weight of 384.94 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of carbanilic acid with 2-(1-pyrrolidinyl)ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Chemischer Reaktionen

Primary Reaction Types

The compound undergoes four principal reaction categories:

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Yields carbanilic acid and 2-(1-pyrrolidinyl)ethanol. -

Basic Hydrolysis :

Forms sodium carbanilate, reversible upon acidification.

Amidation via Carbamate Activation

The carbamate moiety reacts with amines to form urea derivatives:

Kinetics of Hydrolysis

-

Rate Dependency : Hydrolysis rates increase with temperature (60–80°C optimal) and acid concentration.

-

Byproduct Mitigation : Excess pyrrolidine minimizes side reactions during substitution .

Stereoelectronic Effects

-

The pyrrolidine ring’s electron-rich nitrogen enhances nucleophilic substitution reactivity .

-

Steric hindrance from the hexyloxy group slows electrophilic attacks on the aromatic ring.

Characterization of Reaction Products

Post-reaction analysis employs advanced spectroscopic techniques:

Industrial and Synthetic Relevance

-

Scalable Synthesis : Flow microreactors enhance yield (>85%) in esterification steps by optimizing residence time .

-

Pharmaceutical Intermediates : Used in prodrug designs due to hydrolytic stability under physiological pH .

This compound’s reactivity profile underscores its utility in medicinal chemistry and industrial synthesis, with further research needed to explore catalytic asymmetric modifications and green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carbanilic acid derivatives are frequently utilized as intermediates in organic synthesis. The compound can serve as a reagent in various chemical reactions, aiding in the formation of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other bioactive compounds .

Biological Research

Research indicates that Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride exhibits bioactive properties that warrant further investigation. Studies have explored its interactions with biological systems, particularly its potential effects on enzyme activity and cellular pathways. This compound may have implications for drug development due to its ability to modulate biological targets .

Pharmacological Potential

The pharmacological applications of this compound are under investigation, particularly in the context of therapeutic uses. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further research in pain management and inflammatory disorders .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of Carbanilic acid derivatives highlighted the efficiency of using m-((hexyloxy)methyl)- groups to enhance solubility and biological activity. The synthesized compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

In vitro studies evaluated the effects of Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester on various cell lines. Results indicated that the compound exhibited cytotoxic effects against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

Carbanilic acid, m-((octyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Carbanilic acid, m-((decyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

These compounds differ in the length of the alkyl chain attached to the oxygen atom, which can affect their physical and chemical properties.

Biologische Aktivität

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a carbanilic acid moiety with a hexyloxy group and a pyrrolidinyl ethyl ester functional group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 364.98 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Neurotrophic Effects : Some derivatives have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Antiviral Activity : Certain carbamate derivatives have been investigated for their efficacy against viral infections, including Hepatitis C virus (HCV) .

- Antibacterial Properties : Compounds related to carbanilic acid have demonstrated antibacterial activity, suggesting potential applications in treating bacterial infections .

The mechanisms through which carbanilic acid derivatives exert their effects can be multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in disease processes.

- Receptor Modulation : The interaction with neurotransmitter receptors could explain the neurotrophic effects observed in some studies.

Case Studies

- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of a related compound in rodent models of neurodegeneration. Results indicated significant improvement in cognitive function and reduced neuronal loss .

- Antiviral Efficacy Against HCV : Another study evaluated the antiviral activity of a structurally similar compound against HCV. The compound demonstrated significant viral load reduction in infected cell cultures .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of carbanilic acid derivatives:

- Substituent Variations : Variations in alkyl chain length and functional groups can significantly affect the pharmacokinetic properties and biological efficacy .

- Synthesis and Stability : Research into the synthesis methods has shown that certain synthetic routes yield more stable compounds with improved biological profiles .

Table 2: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

80171-66-0 |

|---|---|

Molekularformel |

C20H33ClN2O3 |

Molekulargewicht |

384.9 g/mol |

IUPAC-Name |

2-pyrrolidin-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |

InChI-Schlüssel |

YOBNCRQOCSFWLF-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |

Kanonische SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.